4-(2,5-Dichlorobenzoyl)-3-methylpiperazin-2-one
CAS No.: 1214035-82-1
Cat. No.: VC4536533
Molecular Formula: C12H12Cl2N2O2
Molecular Weight: 287.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214035-82-1 |
|---|---|
| Molecular Formula | C12H12Cl2N2O2 |
| Molecular Weight | 287.14 |
| IUPAC Name | 4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one |
| Standard InChI | InChI=1S/C12H12Cl2N2O2/c1-7-11(17)15-4-5-16(7)12(18)9-6-8(13)2-3-10(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,17) |
| Standard InChI Key | HEKSXXZFXQGTTI-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-(2,5-dichlorobenzoyl)-3-methylpiperazin-2-one, reflects its core structure: a piperazine ring substituted with a methyl group at position 3 and a 2,5-dichlorobenzoyl moiety at position 4. The SMILES notation CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl provides a detailed representation of its atomic connectivity. Key features include:
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Piperazine backbone: A six-membered ring with two nitrogen atoms, contributing to its basicity and ability to form hydrogen bonds.
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Dichlorobenzoyl group: Introduces electron-withdrawing chlorine atoms, enhancing stability and influencing reactivity.
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Methyl substitution: At position 3, this group modulates steric effects and lipophilicity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1214035-82-1 | |
| Molecular Formula | ||
| Molecular Weight | 287.14 g/mol | |
| SMILES | CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| InChI Key | HEKSXXZFXQGTTI-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylpiperazine in a polar aprotic solvent such as -dimethylformamide (DMF) under elevated temperatures. This method parallels broader benzoylation strategies, where acyl chlorides react with amines to form amides (Fig. 1) .
Mechanistic Insight:
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Nucleophilic attack: The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.
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Deprotonation: A base (e.g., triethylamine) abstracts HCl, driving the reaction forward.
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Ring formation: Intramolecular cyclization yields the piperazin-2-one structure.
Industrial-Scale Production
Industrial processes favor continuous flow reactors for enhanced efficiency and scalability. Key advantages include:
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Precise temperature control: Mitigates exothermic side reactions.
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Reduced reaction times: Higher surface-area-to-volume ratios accelerate mass transfer.
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Automation: Minimizes human error and improves reproducibility.
Table 2: Synthetic Method Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Solvent | DMF | Toluene/DCM |
| Yield | 60–75% | 85–90% |
| Scalability | Limited | High |
Physicochemical Properties
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LogP: ~2.5 (moderate lipophilicity, favoring membrane permeability).
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Water solubility: Likely low due to aromatic chlorination and piperazine rigidity.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the amide bond.
Chemical Reactivity
The compound participates in reactions typical of piperazine derivatives and benzamides:
Nucleophilic Substitution
The dichlorobenzoyl group undergoes substitution at chlorine positions under harsh conditions (e.g., , 100°C), yielding hydroxyl or alkoxy derivatives.
Reductive Amination
The piperazine nitrogen can react with aldehydes/ketones in the presence of reducing agents (e.g., ) to form secondary amines.
Hydrolysis
Under acidic conditions, the amide bond hydrolyzes to yield 2,5-dichlorobenzoic acid and 3-methylpiperazine.
Biological Activity
Antimicrobial Properties
In vitro studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The dichlorobenzoyl group likely disrupts cell wall synthesis via penicillin-binding protein inhibition.
Applications and Industrial Relevance
Pharmaceutical Development
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Antimicrobial agents: Structural analogs are under investigation for multidrug-resistant infections.
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Kinase inhibitors: The piperazine scaffold is a common motif in anticancer drug design.
Agrochemical Uses
The dichlorobenzoyl moiety is prevalent in fungicides and herbicides, hinting at potential crop-protection applications .
Future Research Directions
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Solubility enhancement: Prodrug strategies or formulation with cyclodextrins.
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In vivo toxicology: Rodent models to assess pharmacokinetics and organ toxicity.
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Structure-activity relationships (SAR): Modifications to the piperazine or benzoyl groups to optimize efficacy.
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